molecular formula C8H10N4O2 B1355985 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 90953-15-4

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1355985
CAS No.: 90953-15-4
M. Wt: 194.19 g/mol
InChI Key: BUUJWGBLSFNDPS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

    Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.

Major Products Formed:

    Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.

    Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Uniqueness: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a nitro group and a propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJWGBLSFNDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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